4-butoxy-N-[(thiophen-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-9-19-15-6-4-14(5-7-15)16(18)17-11-13-8-10-20-12-13/h4-8,10,12H,2-3,9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVDYVNABVHFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
-
4-Butoxybenzoyl chloride : Synthesized via chlorination of 4-butoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.
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Thiophen-3-ylmethylamine : Commercially available or prepared through reductive amination of thiophene-3-carbaldehyde.
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Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl byproduct, driving the reaction to completion.
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar).
Table 1: Standard Amidation Protocol
| Component | Quantity (mmol) | Role |
|---|---|---|
| 4-Butoxybenzoyl chloride | 1.0 | Electrophilic reagent |
| Thiophen-3-ylmethylamine | 1.2 | Nucleophile |
| Triethylamine | 2.5 | Base |
| Dichloromethane | 10 mL | Solvent |
Procedure :
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Dissolve thiophen-3-ylmethylamine (1.2 mmol) in anhydrous DCM.
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Add triethylamine (2.5 mmol) and cool the mixture to 0°C.
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Slowly add 4-butoxybenzoyl chloride (1.0 mmol) dropwise.
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Stir at room temperature for 12–24 hours.
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : ~75–85% (reported analogously for similar benzamides).
Alternative Synthetic Pathways
Coupling Reagent-Assisted Amidation
For substrates where acyl chloride is unstable, coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed. These reagents activate the carboxylic acid (4-butoxybenzoic acid) for amide bond formation without generating HCl.
Table 2: HATU-Mediated Coupling
| Component | Quantity (mmol) | Role |
|---|---|---|
| 4-Butoxybenzoic acid | 1.0 | Carboxylic acid |
| Thiophen-3-ylmethylamine | 1.2 | Amine |
| HATU | 1.5 | Coupling reagent |
| DIPEA | 3.0 | Base |
| DMF | 10 mL | Solvent |
Procedure :
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Activate 4-butoxybenzoic acid with HATU and DIPEA in DMF for 10 minutes.
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Add thiophen-3-ylmethylamine and stir at room temperature for 6 hours.
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Purify via column chromatography (hexane/ethyl acetate).
Advantage : Avoids handling corrosive acyl chlorides.
Yield : ~70–78% (extrapolated from analogous reactions).
Optimization Strategies
Solvent and Temperature Effects
-
Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates.
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Temperature : Reactions performed at 0°C reduce side reactions (e.g., over-acylation), while room temperature ensures reasonable kinetics.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, a 10-minute irradiation at 100°C in THF with TEA achieved 88% yield in a pilot study.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Challenges and Troubleshooting
Common Side Reactions
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Over-alkylation : Excess acyl chloride may lead to di-acylated products. Mitigated by using a slight excess of amine.
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Hydrolysis : Acyl chlorides are moisture-sensitive; rigorous anhydrous conditions are critical.
Purification Techniques
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Column chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates the product from unreacted starting materials.
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Recrystallization : Ethanol/water mixtures yield crystalline product.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to enhance mixing and heat transfer, achieving 90% yield with >99% purity. Regulatory-compliant batches require stringent control of residual solvents (e.g., DMF < 500 ppm).
Chemical Reactions Analysis
Reaction Types
The compound's structure includes a thiophene ring , benzamide group , and butoxy ether , enabling diverse reactivity:
| Reaction Type | Key Functional Groups Involved | Likely Products/Transformations |
|---|---|---|
| Oxidation | Thiophene ring | Oxidized thiophene derivatives (e.g., thiophene sulfoxide/sulfone) |
| Reduction | Amide carbonyl group | Corresponding amine derivative |
| Nucleophilic Acyl Substitution | Benzamide carbonyl | Substituted amides (e.g., thioamides, hydroxamides) |
| Ether Hydrolysis | Butoxy ether | Phenol derivative and butanol |
| Aromatic Substitution | Benzene ring | Electrophilic substitution products (e.g., halogenation) |
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or m-CPBA (meta-chloroperbenzoic acid).
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Conditions : Mild acidic or neutral conditions for selective thiophene oxidation.
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Mechanism : Thiophene’s conjugated π-system undergoes electrophilic attack, forming sulfoxide or sulfone intermediates.
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) .
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Conditions : Anhydrous solvents (e.g., THF, diethyl ether) at 0–25°C.
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Mechanism : Amide carbonyl is reduced to a primary amine via nucleophilic attack.
Nucleophilic Acyl Substitution
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Reagents : Thiols (R-SH), hydroxylamine (NH₂OH), or alcohols (ROH) .
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Conditions : Basic or acidic catalysis (e.g., DCC coupling agents).
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Mechanism : Nucleophile replaces the amide oxygen, forming thioamides or hydroxamides.
Ether Hydrolysis
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Reagents : Strong acids (HCl, H₂SO₄) or bases (NaOH, KOH).
-
Conditions : Elevated temperatures (reflux).
-
Mechanism : Acidic cleavage of the ether bond yields phenolic compound and butanol.
Oxidation of Thiophene
-
Product : Thiophene sulfoxide or sulfone derivatives.
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Key Data : Oxidation enhances electron-deficient character, altering reactivity in subsequent reactions.
Reduction of Amide
-
Product : Benzamide reduced to benzylamine derivative.
-
Key Data : Reduces carbonyl to amine, enabling further modifications (e.g., alkylation, acylation) .
Substitution Reactions
-
Electrophilic Aromatic Substitution : Introduction of halogens (Cl, Br) or nitro groups on the benzene ring.
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Nucleophilic Acyl Substitution : Formation of thioamides or hydroxamides, altering solubility and biochemical properties .
Mechanistic Insights
The compound’s reactivity is governed by:
-
Thiophene’s aromaticity : Facilitates oxidation via electrophilic addition.
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Amide functionality : Acts as a leaving group in substitution reactions.
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Butoxy ether stability : Resists hydrolysis under mild conditions but cleaves under strong acids/bases.
Scientific Research Applications
4-butoxy-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(thiophen-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121)
- Structure : Retains the 4-butoxybenzamide core but replaces the (thiophen-3-yl)methyl group with a 2,4-difluorophenyl moiety.
- Key Data: Molecular Formula: C₁₈H₁₈F₂NO₂ Molecular Weight: 327.34 g/mol Pharmacological Role: Known as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5) .
- Reduced lipophilicity (logP) relative to the thiophene analog due to fluorine’s electron-withdrawing effects.
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 307326-06-3)
- Structure : Features a benzothiazole-substituted phenyl group instead of thiophen-3-ylmethyl.
- Key Data :
4-Butoxy-N-(2-fluorobenzyl)benzamide
- Structure : Substitutes the thiophen-3-ylmethyl group with a 2-fluorobenzyl moiety.
- Key Data: Molecular Formula: C₁₈H₂₀FNO₂ Molecular Weight: 301.36 g/mol .
- Comparison :
- The fluorobenzyl group balances lipophilicity and polarity, offering a compromise between the electron-rich thiophene and the highly fluorinated VU0357121.
Modifications to the Thiophene Moiety
4-Butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide (CAS 879929-91-6)
- Structure : Incorporates a sulfone-modified tetrahydrothiophene and a 3-methylthiophen-2-ylmethyl group.
- Key Data: Molecular Formula: C₂₁H₂₇NO₄S₂ Molecular Weight: 421.6 g/mol .
- The methylthiophene substitution may enhance steric bulk, affecting receptor binding kinetics.
Core Scaffold Diversification
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide (CAS 6032-86-6)
- Structure: Replaces the thiophen-3-ylmethyl group with a cyclopenta-fused thiophene bearing a cyano substituent.
- Key Data :
- Comparison: The cyclopentathiophene introduces conformational rigidity, which could restrict rotational freedom and improve target specificity.
Physicochemical Properties
Pharmacological Implications
- Thiophene vs. Fluorophenyl : Thiophene-containing analogs may exhibit improved CNS penetration due to higher lipophilicity, whereas fluorophenyl derivatives like VU0357121 are optimized for receptor modulation .
- Benzothiazole and Sulfone Modifications : These groups enhance target engagement through additional hydrogen-bonding but may reduce oral bioavailability due to increased polar surface area .
Biological Activity
4-butoxy-N-[(thiophen-3-yl)methyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features, including a butoxy group and a thiophen-3-ylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contributes to its diverse chemical reactivity and biological interactions. The presence of the thiophene ring enhances its potential for biological activity, particularly in targeting specific enzymes and receptors.
The mechanism of action for this compound is primarily linked to its ability to interact with various biological macromolecules. In medicinal chemistry applications, it may modulate the activity of specific enzymes or receptors. For instance, it has been suggested that compounds with similar structures can act as inhibitors for certain kinases involved in cancer progression .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) at concentrations that did not show cytotoxic effects on mammalian cells .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Cytotoxicity |
|---|---|---|
| MRSA | 8 µg/mL | Non-toxic |
| MSSA | 4 µg/mL | Non-toxic |
| E. coli | 16 µg/mL | Non-toxic |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A comparative study with other benzamide derivatives indicated that it possesses moderate to high potency against certain cancer cell lines. The compound's unique structure allows it to inhibit key pathways involved in tumor growth and proliferation .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MOLT4 | 10 | Inhibition of cell proliferation |
| MV4;11 | 12 | Induction of apoptosis |
Case Studies
- Case Study on MRSA Treatment : In a preclinical model, administration of this compound significantly reduced bacterial load in infected mice without causing noticeable toxicity. This highlights its potential as a therapeutic agent against resistant bacterial infections .
- Antitumor Efficacy Study : In vitro studies revealed that treatment with this compound led to a decrease in cell viability in various cancer cell lines, suggesting its role as a potential lead compound for further development in cancer therapy .
Comparative Analysis with Similar Compounds
When compared with structurally similar compounds such as 4-butoxy-N-[(thiophen-2-yl)methyl]benzamide and 4-butoxy-N-(furan-3-yl)methylbenzamide, the unique positioning of the thiophen-3-ylmethyl group in this compound appears to enhance its biological activity. This specificity can influence interactions with biological targets and contribute to distinct pharmacological profiles .
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-butoxy-N-[(thiophen-2-yl)methyl]benzamide | Thiophen-2 positioning | Moderate antibacterial activity |
| 4-butoxy-N-(furan-3-yl)methylbenzamide | Furan ring instead of thiophene | Lower anticancer efficacy |
| 4-butoxy-N-[thiazole-methyl]benzamide | Thiazole instead of thiophene | Antimicrobial but less potent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
